Cyclopentyl 4-methylphenyl ketone

Übersicht

Beschreibung

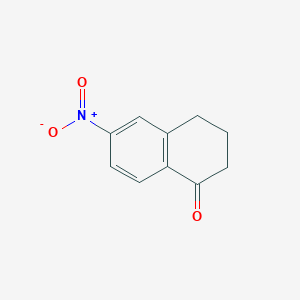

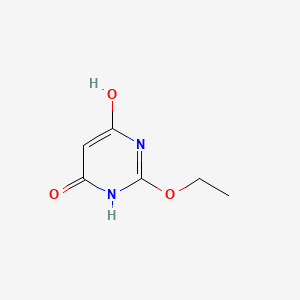

Cyclopentyl 4-methylphenyl ketone is a chemical compound with the molecular formula C13H16O . It is a solid substance .

Synthesis Analysis

A preparation method of cyclopentyl phenyl ketone includes hydrolyzing 2-cyclopentyl benzoylacetate as a raw material in basic solvents to obtain the product . The preparation method has the advantages of environment-friendly solvents, little environmental pollution, easiness in operation, high yield, short technological period, and low preparation cost .Molecular Structure Analysis

The molecular weight of this compound is 188.26 g/mol. The SMILES string representation of the molecule isCc1ccc (CCC (=O)C2CCCC2)cc1 . Chemical Reactions Analysis

This compound can participate in multicomponent reactions. For instance, it can react with 4-chloroacetoacetate and malononitrile/cyanoacetate under mild and metal-free conditions to synthesize diversely functionalized cyclopentene derivatives .Physical and Chemical Properties Analysis

This compound is a solid substance . More detailed physical and chemical properties are not available from the search results.Wissenschaftliche Forschungsanwendungen

Green Chemistry Applications

Cyclopentyl methyl ether, closely related to Cyclopentyl 4-methylphenyl ketone in its structural motifs, has been employed as a solvent in the synthesis of 1,3-dioxanes and 1,3-dioxolanes under Dean-Stark conditions by the acetalization of aliphatic and aromatic aldehydes or ketones, using ammonium salts as environmentally friendly acidic catalysts (Azzena et al., 2015).

Catalysis and Synthetic Applications

- Nickel-Catalyzed Cycloaddition : Cyclopropyl phenyl ketone, which shares reactivity patterns with this compound, underwent oxidative addition to Ni(PCy3) to give a nickeladihydropyran, a key intermediate for Ni(0)-catalyzed homo- or heterocycloaddition, yielding cyclopentane compounds with carbonyl substituents at the 1,3-position (Ogoshi et al., 2006).

- Synthetic Precursors : Doubly activated cyclopropanes, derived from reactions involving similar ketones, served as synthetic precursors for the regiospecific synthesis of 4-nitro- and 4-cyano-dihydropyrroles, leading to densely functionalized pyrroles upon treatment with primary amines (Wurz & Charette, 2005).

Oxidation Reactions

Monosubstituted cycloalkanes, including derivatives of this compound, undergo regio- and enantioselective aliphatic C–H oxidation with H2O2 catalyzed by manganese complexes. This process demonstrates a method for the highly enantioselective oxidation of nonactivated methylenic sites, providing a pathway for the creation of chiral ketones (Milan, Bietti, & Costas, 2017).

Silylation of Ketones

Methylplatinum triflate coordinated with specific ligands serves as a highly selective catalyst for the dehydrogenative silylation of ketones, leading to the formation of silyl enol ethers. This highlights a catalytic process relevant to the manipulation of ketone functionalities, including those similar to this compound (Ozawa et al., 2001).

Wirkmechanismus

Eigenschaften

IUPAC Name |

cyclopentyl-(4-methylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O/c1-10-6-8-12(9-7-10)13(14)11-4-2-3-5-11/h6-9,11H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATPGKQPKLIKHTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70473489 | |

| Record name | cyclopentyl(4-methylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70473489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97802-97-6 | |

| Record name | cyclopentyl(4-methylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70473489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate](/img/structure/B1589397.png)